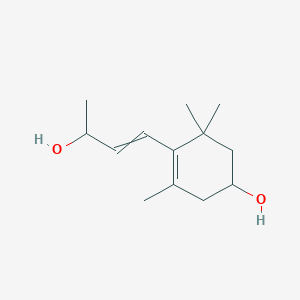
6-Bromohexyl Phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Bromohexyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C6H13BrCl2O2P. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity and is utilized in the preparation of other organophosphorus compounds.
準備方法
Synthetic Routes and Reaction Conditions: 6-Bromohexyl Phosphorodichloridate can be synthesized through the reaction of 6-bromohexanol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction is as follows:
C6H13BrOH+POCl3→C6H13BrCl2O2P+HCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and other contaminants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process may include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions: 6-Bromohexyl Phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Typically occurs in aqueous solutions or under acidic/basic conditions.
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phosphates and corresponding nucleophiles.
Hydrolysis: Yields 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: Can produce various oxidized or reduced phosphorus compounds.
科学的研究の応用
6-Bromohexyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as an intermediate in various chemical reactions.
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromohexyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is due to the presence of the electrophilic phosphorus atom, which can be attacked by nucleophiles such as amines, thiols, and hydroxyl groups.
類似化合物との比較
6-Bromohexanol: Similar structure but lacks the dichlorophosphate group.
Hexylphosphonic Acid: Contains a phosphonic acid group instead of the dichlorophosphate group.
6-Chlorohexyldichlorophosphate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: 6-Bromohexyl Phosphorodichloridate is unique due to its combination of a bromine atom and a dichlorophosphate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific chemical synthesis and industrial applications.
特性
分子式 |
C6H12BrCl2O2P |
|---|---|
分子量 |
297.94 g/mol |
IUPAC名 |
1-bromo-6-dichlorophosphoryloxyhexane |
InChI |
InChI=1S/C6H12BrCl2O2P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2 |
InChIキー |
IMFDJMQHHQGQIU-UHFFFAOYSA-N |
正規SMILES |
C(CCCBr)CCOP(=O)(Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,3]Triazol-2-yl-acetic acid hydrazide](/img/structure/B8460940.png)



![4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine](/img/structure/B8460964.png)








